molecular formula C6H8Cl2O B14675252 1,1-Dichlorohex-1-en-3-one CAS No. 41501-57-9

1,1-Dichlorohex-1-en-3-one

Cat. No.: B14675252
CAS No.: 41501-57-9
M. Wt: 167.03 g/mol
InChI Key: XMQSNVYVOCKWFN-UHFFFAOYSA-N
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Description

1,1-Dichlorohex-1-en-3-one is an organic compound with the molecular formula C6H8Cl2O It is characterized by the presence of two chlorine atoms and a ketone group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichlorohex-1-en-3-one can be synthesized through several methods. One common approach involves the chlorination of hex-1-en-3-one. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichlorohex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dichlorohex-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dichlorohex-1-en-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms can participate in electrophilic reactions, making the compound a useful tool in studying reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichlorohexane: Lacks the ketone group, making it less reactive in certain chemical reactions.

    Hex-1-en-3-one:

    1,1-Dichloro-2-propanone: A smaller molecule with similar functional groups but different reactivity due to its size.

Uniqueness

1,1-Dichlorohex-1-en-3-one is unique due to the combination of a ketone group and two chlorine atoms on a hexene backbone. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

CAS No.

41501-57-9

Molecular Formula

C6H8Cl2O

Molecular Weight

167.03 g/mol

IUPAC Name

1,1-dichlorohex-1-en-3-one

InChI

InChI=1S/C6H8Cl2O/c1-2-3-5(9)4-6(7)8/h4H,2-3H2,1H3

InChI Key

XMQSNVYVOCKWFN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=C(Cl)Cl

Origin of Product

United States

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